Benzyl (4-methoxybenzyl)oxycarbamate
Description
Benzyl (4-methoxybenzyl)oxycarbamate is a synthetic carbamate derivative featuring a benzyl group, a 4-methoxybenzyl substituent, and an oxycarbamate functional group. Its synthesis likely involves coupling reactions between benzyl-protected intermediates and 4-methoxybenzyl derivatives under controlled conditions. The compound’s structure is characterized by spectral techniques such as IR (for carbamate C=O and N-H stretches), NMR (for benzyl/methoxybenzyl proton environments), and MS (for molecular ion confirmation), though specific data require extrapolation from structurally related compounds .
Properties
IUPAC Name |
benzyl N-[(4-methoxyphenyl)methoxy]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-19-15-9-7-14(8-10-15)12-21-17-16(18)20-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBFCDWPSOPDEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CONC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4-methoxybenzyl)oxycarbamate typically involves the reaction of benzyl chloroformate with 4-methoxybenzylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Benzyl (4-methoxybenzyl)oxycarbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl and methoxybenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of benzylamine or 4-methoxybenzylamine.
Substitution: Formation of various substituted benzyl or methoxybenzyl derivatives.
Scientific Research Applications
Benzyl (4-methoxybenzyl)oxycarbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis due to its stability and ease of removal.
Biology: Investigated for its potential as a prodrug, where the carbamate group can be enzymatically cleaved to release active drugs.
Medicine: Explored for its potential use in drug delivery systems, where it can enhance the solubility and bioavailability of therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl (4-methoxybenzyl)oxycarbamate involves the cleavage of the carbamate group to release the active benzyl and 4-methoxybenzyl moieties. This cleavage can be catalyzed by enzymes such as esterases or amidases. The released moieties can then interact with molecular targets, such as receptors or enzymes, to exert their biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
Key Observations :
Physicochemical Properties
Data extrapolated from analogous compounds:
- IR Spectroscopy : Carbamate C=O stretches (~1700 cm⁻¹) and N-H bends (~1550 cm⁻¹) are consistent across carbamate derivatives .
- NMR : 4-Methoxybenzyl protons resonate at δ 3.8–4.2 ppm (OCH₃) and δ 6.8–7.4 ppm (aromatic protons), as seen in compound 3a .
- MS : Molecular ion peaks for benzyl-containing carbamates typically align with calculated molecular weights (e.g., [M+H]⁺ ~300–400 m/z) .
Key Observations :
- Thiadiazole derivatives (e.g., compound 3a ) exhibit diverse bioactivities, highlighting the role of heterocyclic cores in modulating efficacy.
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